![molecular formula C21H17BrFN5O2 B2525185 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 922110-27-8](/img/structure/B2525185.png)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests it may possess antimicrobial properties. Researchers have investigated its effects against bacterial and fungal strains. Notably, N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide demonstrated promising activity against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative damage. This compound was evaluated for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. The results indicated that it possesses antioxidant properties, which could be relevant for therapeutic applications .
Toxicity Assessment
Safety is paramount in drug development. Researchers conducted toxicity studies using freshwater cladoceran Daphnia magna Straus. The compound’s toxicity profile was assessed, providing valuable insights for further investigations .
Drug Design and Scaffold Exploration
The compound’s unique structure, combining N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, makes it an intriguing candidate for drug design. Computational studies (in silico) were performed to explore its potential antimicrobial effects and toxicity, contributing to rational drug design strategies .
Indole Derivatives and Pharmacological Activity
Although not directly related to this compound, it’s worth noting that indole derivatives have diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has significant pharmacological activity .
Synthesis and Characterization
Researchers thoroughly characterized the synthesized compound using techniques such as elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), UV/VIS spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. These analyses confirmed the compound’s structure and purity .
Mechanism of Action
Target of Action
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry. Compounds with this core have been reported to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
For example, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to have antiviral, anti-inflammatory, and antitumor activities .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Similar compounds have been reported to affect pathways related to inflammation, viral replication, and cell proliferation .
Result of Action
Based on the biological activities of similar compounds, it could potentially have effects such as reducing inflammation, inhibiting viral replication, or preventing tumor growth .
properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5O2/c22-16-5-1-14(2-6-16)12-27-13-25-19-18(21(27)30)11-26-28(19)10-9-24-20(29)15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINHWAWBZSDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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